L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine

Epitope mapping Antibody validation Blocking peptide design

L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine (CAS 797753-47-0) is a synthetic linear nonapeptide with the single-letter sequence SLASLHPSV, corresponding to a conserved epitope within the middle region (approximately residues 303–311) of human pleiomorphic adenoma gene-like protein 1 (PLAGL1, also known as ZAC1/LOT1). With a molecular formula of C₄₀H₆₇N₁₁O₁₃ and an average molecular weight of ~910.0 g/mol, this compound is deployed primarily as a sequence-specific blocking peptide for anti-PLAGL1 antibody validation in Western blotting and immunohistochemistry, as well as an antigen standard in ELISA and related immunoassays.

Molecular Formula C40H67N11O13
Molecular Weight 910.0 g/mol
CAS No. 797753-47-0
Cat. No. B12517830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine
CAS797753-47-0
Molecular FormulaC40H67N11O13
Molecular Weight910.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C40H67N11O13/c1-19(2)11-25(45-33(56)24(41)15-52)34(57)44-22(7)32(55)48-28(16-53)36(59)46-26(12-20(3)4)35(58)47-27(13-23-14-42-18-43-23)39(62)51-10-8-9-30(51)38(61)49-29(17-54)37(60)50-31(21(5)6)40(63)64/h14,18-22,24-31,52-54H,8-13,15-17,41H2,1-7H3,(H,42,43)(H,44,57)(H,45,56)(H,46,59)(H,47,58)(H,48,55)(H,49,61)(H,50,60)(H,63,64)/t22-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1
InChIKeyFYAVHELHHMFRGS-YUSDYXKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine (CAS 797753-47-0): A Sequence-Defined PLAGL1 Middle-Region Nonapeptide for Immunoassay Validation


L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine (CAS 797753-47-0) is a synthetic linear nonapeptide with the single-letter sequence SLASLHPSV, corresponding to a conserved epitope within the middle region (approximately residues 303–311) of human pleiomorphic adenoma gene-like protein 1 (PLAGL1, also known as ZAC1/LOT1) [1]. With a molecular formula of C₄₀H₆₇N₁₁O₁₃ and an average molecular weight of ~910.0 g/mol, this compound is deployed primarily as a sequence-specific blocking peptide for anti-PLAGL1 antibody validation in Western blotting and immunohistochemistry, as well as an antigen standard in ELISA and related immunoassays . PLAGL1 itself is a C2H2 zinc-finger transcription factor implicated in cell-cycle arrest, apoptosis, and transient neonatal diabetes mellitus (TNDM), making this peptide a focused probe for tumor-suppressor and epigenetic research [2].

Why Generic PLAGL1 Peptide Substitution Fails: Epitope Resolution and Assay-Context Specificity Limit Interchangeability of CAS 797753-47-0 with Longer or N-Terminal PLAGL1 Peptides


PLAGL1-targeting reagents encompass diverse molecular formats—recombinant protein fragments, 50-mer synthetic peptides, and N-terminal or C-terminal epitope peptides—that cannot be interchanged without compromising assay specificity . The nonapeptide represented by CAS 797753-47-0 maps uniquely to a nine-residue stretch (SLASLHPSV) nested within the PLAGL1 middle region, whereas longer blocking peptides such as ABIN5512441 span 50 residues (LPESLASLHPSVSPGSPPPPLPNHKYNTTSTSYSPLASLPLKADTKGFCN) and encompass additional epitopes that may cross-react with off-target antibodies [1]. Similarly, recombinant PLAGL1 fragments (e.g., His226–Pro362, 15.8 kDa) introduce conformational epitopes absent from linear synthetic peptides, altering antibody-binding kinetics in competitive ELISA and Western blot blocking experiments [2]. N-terminal PLAGL1 peptides (e.g., ABIN5615405) target entirely distinct protein domains and are incompatible with antibodies raised against the middle region. The quantitative evidence below demonstrates that epitope length, molecular weight, purity specification, and formulation composition collectively determine fitness-for-purpose in PLAGL1 immunoassay workflows.

Quantitative Differentiation Evidence for L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine (CAS 797753-47-0): Six Comparator-Based Dimensions for Procurement Decisions


Epitope Length Reduction of ~82% Relative to the Dominant 50-Mer PLAGL1 Blocking Peptide Enables Higher-Resolution Antibody Specificity Validation

The target nonapeptide (SLASLHPSV, 9 amino acids) provides an epitope length reduction of 82% compared with the commonly used PLAGL1 middle-region blocking peptide ABIN5512441, which comprises 50 amino acids [1]. This shorter linear sequence minimizes the probability of off-target antibody cross-reactivity arising from secondary epitopes embedded within extended peptide sequences, thereby increasing the stringency of antibody specificity controls in Western blot and immunohistochemistry blocking experiments .

Epitope mapping Antibody validation Blocking peptide design

Approximately 6-Fold Lower Molecular Weight Versus 50-Mer Blocking Peptides Reduces Synthesis Cost and Improves Solubility

The molecular weight of CAS 797753-47-0 is 910.0 g/mol (C₄₀H₆₇N₁₁O₁₃), determined from its molecular formula . This is approximately 6-fold lower than the estimated molecular weight of the 50-mer PLAGL1 middle-region blocking peptide ABIN5512441 (~5.5 kDa). In solid-phase peptide synthesis (SPPS), each additional coupling cycle introduces cumulative yield losses and impurity accumulation; the 9-mer requires only 8 couplings versus 49 couplings for the 50-mer, resulting in inherently higher crude purity, reduced purification burden, and lower per-milligram synthesis cost [1].

Peptide synthesis efficiency Solubility optimization Molecular weight comparison

Defined Purity Specification of >95% by HPLC, Extensible to 98%, Matches the Recommended Threshold for Quantitative Blocking and Competitive Inhibition Assays

CAS 797753-47-0 is available from HongTide Biotechnology at a baseline purity specification of >95% by HPLC, with upgrade options to 98% upon request [1]. This purity tier is explicitly recommended by industry consensus guidelines for quantitative receptor–ligand interaction studies, quantitative blocking assays, and competitive inhibition experiments, where impurities exceeding 5% can confound IC₅₀ determinations . While several commercial PLAGL1 blocking peptides (e.g., CymitQuimica PLAGL1 Blocking Peptide, catalog 20R-1207) also specify a minimum of 95% purity, many vendor peptides are offered only at >90% or unspecified purity levels, introducing batch-to-batch variability risk .

Peptide purity specification HPLC quality control Quantitative immunoassay

Additive-Free Lyophilized Formulation Avoids Glycerol, BSA, and Sodium Azide That Interfere with Downstream Functional Assays

The target nonapeptide is supplied as a lyophilized powder for reconstitution in sterile PBS to a final concentration of 1 mg/mL, without glycerol, bovine serum albumin (BSA), or sodium azide preservatives [1]. In contrast, many commercial PLAGL1 antibody preparations and pre-formulated blocking peptides contain 50% glycerol (e.g., Thermo Fisher PLAGL1 antibody, PBS with 50% glycerol and 0.02% sodium azide) or BSA as a stabilizing agent, which can interfere with protein quantification assays (BCA/Bradford), surface plasmon resonance (SPR) measurements, and cell-based functional assays .

Peptide formulation Assay compatibility Lyophilized storage

Conserved Epitope Across Human, Mouse, and Rat PLAGL1 Enables Cross-Species Antibody Validation from a Single Peptide Lot

The SLASLHPSV sequence is fully conserved in the PLAGL1 proteins of Homo sapiens (human), Mus musculus (mouse), and Rattus norvegicus (rat), as confirmed by alignment of UniProt accessions Q9UM63 (human), Q9QYS4 (mouse), and D3ZQR7 (rat) [1]. This contrasts with N-terminal PLAGL1 peptides (e.g., Aviva Systems Biology N-terminal peptide spanning FNRKDHLKNHLQTHDPNKMAFGCEECGKKYNTMLGYKRHLALHAASSGDL), which span the zinc-finger domain where human–rodent sequence identity drops to ~85.5% [2]. A single lot of the conserved nonapeptide can therefore serve as a blocking control for anti-PLAGL1 antibodies used across human cell lines and rodent model tissues without requiring species-matched peptide batches.

Cross-species reactivity Sequence conservation Preclinical antibody validation

15.8 kDa Recombinant PLAGL1 Fragment Introduces Conformational Epitopes; the 0.91 kDa Nonapeptide Isolates Linear Epitope Binding for Higher-Stringency Antibody Controls

Recombinant PLAGL1 fragments such as the His226–Pro362 construct (calculated MW: 15.8 kDa, expressed in E. coli with an N-terminal His-tag) contain both linear and conformational epitopes, which can generate polyclonal antibody populations with diverse paratope specificities [1]. In contrast, the 910.0 Da SLASLHPSV nonapeptide presents exclusively a linear epitope, enabling stringent assessment of whether an anti-PLAGL1 antibody recognizes a continuous sequence stretch versus a tertiary structural feature . This distinction is critical when validating monoclonal antibodies intended for denaturing Western blot applications where only linear epitopes are accessible.

Linear vs. conformational epitope Antibody blocking stringency Recombinant protein comparison

High-Impact Application Scenarios for L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine (CAS 797753-47-0) in PLAGL1-Focused Research and Antibody Development


Stringent Blocking Control for Anti-PLAGL1 Monoclonal Antibody Validation in Western Blotting of Denatured Tumor Cell Lysates

When validating anti-PLAGL1 monoclonal antibodies for Western blot detection of endogenous PLAGL1 (~50.8 kDa) in denatured lysates from cancer cell lines (e.g., HepG2, 293T, SH-SY5Y), the linear 9-mer epitope provides a more stringent blocking control than longer peptides or recombinant fragments that may retain residual secondary structure. Pre-incubation of the primary antibody with a 5- to 10-fold molar excess of the nonapeptide (1 mg/mL reconstituted in PBS) should completely abolish the specific PLAGL1 band if the antibody epitope maps to the SLASLHPSV region, as demonstrated in analogous PLAGL1 blocking experiments using the 311–360 region peptide . The additive-free formulation ensures compatibility with chemiluminescent detection without the quenching effects sometimes observed with glycerol-containing antibody buffers [1].

Quantitative Competitive ELISA for Epitope-Specific Anti-PLAGL1 Antibody Titration in Hybridoma Screening

The >95% HPLC purity specification of CAS 797753-47-0 meets the industry-recommended threshold for quantitative competitive inhibition ELISA . In hybridoma screening campaigns aimed at isolating monoclonal antibodies against the PLAGL1 middle region, the nonapeptide can be immobilized on ELISA plates as a capture antigen, with free peptide used as a solution-phase competitor to characterize antibody–epitope binding affinity. The defined molecular weight (910.0 g/mol) and sequence enable precise molarity calculations for IC₅₀ determination, unlike recombinant fragments where the proportion of correctly folded, active protein may vary between production lots [1].

Cross-Species PLAGL1 Antibody Validation for Preclinical Oncology Studies Using a Single Peptide Lot

The full conservation of the SLASLHPSV sequence across human, mouse, and rat PLAGL1 orthologs enables a single lot of CAS 797753-47-0 to serve as a universal blocking peptide for anti-PLAGL1 antibodies deployed in xenograft tumor models (human cancer cells in murine hosts) or genetically engineered mouse models. This eliminates the procurement and quality-control overhead of maintaining separate species-matched blocking peptide inventories. The lyophilized format with storage at −20°C supports long-term stability across multi-year preclinical study timelines [1].

Epitope Binning of Anti-PLAGL1 Antibodies for SPR-Based Binding Competition Analysis

Surface plasmon resonance (SPR) epitope binning experiments require chemically defined, additive-free peptide analytes to avoid bulk refractive index artifacts from glycerol or BSA. CAS 797753-47-0, supplied as a lyophilized powder without excipients , is suitable for direct coupling to CM5 sensor chips via amine chemistry or for use as a solution-phase competitor in tandem with immobilized recombinant PLAGL1. The 910.0 Da low molecular weight ensures rapid association/dissociation kinetics and unambiguous sensorgram interpretation, in contrast to 15.8 kDa recombinant fragments that exhibit multiphasic binding due to conformational heterogeneity [1].

Quote Request

Request a Quote for L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.